![molecular formula C8H10Br2N2 B2985341 2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide CAS No. 153655-79-9](/img/structure/B2985341.png)

2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide” is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .

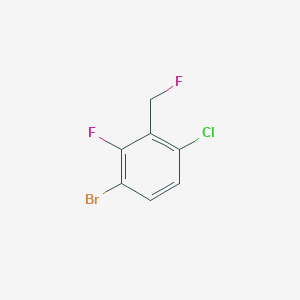

Molecular Structure Analysis

The molecular formula of “this compound” is C6H6BrN·HBr . Its molecular weight is 252.93 .Physical and Chemical Properties Analysis

“this compound” appears as a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 °C . It’s soluble in methanol .Aplicaciones Científicas De Investigación

Oxidative C-N Bond Formation

Research has shown the utility of related imidazo[1,2-a]pyridines in oxidative carbon-nitrogen bond formation, an important process in organic synthesis. For instance, a study by Huo et al. (2016) demonstrates the carbon tetrabromide mediated oxidative C-N bond formation of 2-aminopyridines with β-keto esters or 1,3-diones, leading to complex imidazo[1,2-a]pyridines under mild, metal-free conditions (Huo, Tang, Xie, Wang, & Dong, 2016).

One-Pot Synthesis Methods

The compound's analogs have been synthesized using one-pot methods, indicating a potential pathway for efficient synthesis. Reddy et al. (2011) reported the use of Indium(III) bromide for the one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and alkynes (Reddy, Reddy, Reddy, & Yadav, 2011).

Ultrasound-Promoted Synthesis

Gui et al. (2020) describe an ultrasound-promoted and base-mediated regioselective bromination method for synthesizing brominated imidazo[1,2-a]pyridines, highlighting a metal-free approach with broad substrate scope and good yields (Gui, Jiang, Guo, Zhang, Shen, Tang, You, Huo, & Wang, 2020).

Application in Corrosion Inhibition

Imidazo[1,2-a]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion, showcasing their potential in material science. Saady et al. (2021) investigated derivatives of imidazo[1,2-a]pyridine for corrosion inhibition in acidic environments (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).

Development of Functionalized Derivatives

The functionalization of imidazo[1,2-a]pyridines is a significant area of research. Sharma and Prasher (2022) discuss the synthesis and medicinal relevance of C2-functionalized imidazo[1,2-a]pyridines, an area that could be relevant to the compound (Sharma & Prasher, 2022).

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridines are identified as important scaffolds in medicinal chemistry, with a broad range of applications including as anticancer, antimycobacterial, anticonvulsant, and antimicrobial agents. Deep et al. (2016) highlight the structural modifications of this scaffold to develop new therapeutic agents (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).

Safety and Hazards

“2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide” is classified as dangerous. It causes severe skin burns and eye damage. It’s harmful if swallowed, in contact with skin, or if inhaled . It may be corrosive to metals . It’s recommended to handle it with appropriate personal protective equipment and avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mecanismo De Acción

Target of Action

2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide is a pyridine derivative

Mode of Action

It’s known to participate in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (nbd) based colorimetric and fluorescence chemosensor . This suggests that it may interact with its targets through covalent bonding, given the presence of a bromomethyl group which is a good leaving group.

Result of Action

It’s known to participate in the synthesis of nbd-based chemosensors , suggesting that it may play a role in the detection or measurement of certain biological molecules.

Propiedades

IUPAC Name |

2-(bromomethyl)-2,3-dihydroimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,7H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNBTJNTLWIGQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2N1C=CC=C2)CBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2985258.png)

![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![1-[(4-Chlorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2985266.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2985267.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2985268.png)

![(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2985270.png)

![N-methyl-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2985272.png)

![(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2985277.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)